Amisulpride-d5 N-Oxide

LC-MS/MS Isotope Dilution Metabolite Quantification

Amisulpride-d5 N-Oxide is a penta-deuterated analog of the primary N-oxide metabolite of the atypical antipsychotic amisulpride. The compound bears five deuterium atoms on the N‑ethyl substituent of the pyrrolidine 1‑oxide ring and is supplied as a white to off‑white solid with a molecular weight of 390.51 g/mol.

Molecular Formula C17H27N3O5S
Molecular Weight 390.51
CAS No. 1794756-15-2
Cat. No. B586820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisulpride-d5 N-Oxide
CAS1794756-15-2
Synonyms4-Amino-N-[(1-(ethyl-d5)-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide;  4-Amino-N-[(1-(ethyl-d5)-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-_x000B_methoxybenzamide N-Oxide; 
Molecular FormulaC17H27N3O5S
Molecular Weight390.51
Structural Identifiers
SMILESCC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
InChIInChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
InChIKeyLLIKIPAUZJTRGB-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amisulpride-d5 N-Oxide (CAS 1794756-15-2): Stable-Isotope Internal Standard for LC–MS/MS Quantification of the Amisulpride N-Oxide Metabolite


Amisulpride-d5 N-Oxide is a penta-deuterated analog of the primary N-oxide metabolite of the atypical antipsychotic amisulpride. The compound bears five deuterium atoms on the N‑ethyl substituent of the pyrrolidine 1‑oxide ring and is supplied as a white to off‑white solid with a molecular weight of 390.51 g/mol [1]. It is classified as a stable‑isotope labeled reference standard intended exclusively for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods [2]. Its primary role is to enable accurate isotope‑dilution quantification of amisulpride N-oxide in biological matrices, pharmaceutical formulations, and environmental samples, where unlabeled amisulpride N-oxide cannot be discriminated from the endogenous or process‑derived analyte.

Why Unlabeled Amisulpride N-Oxide or Parent-Drug Internal Standards Cannot Replace Amisulpride-d5 N-Oxide


Generic substitution of Amisulpride-d5 N-Oxide with unlabeled amisulpride N-oxide (CAS 71676-01-2) collapses the fundamental principle of isotope‑dilution mass spectrometry: the unlabeled molecule is spectrometrically indistinguishable from the analyte, making it impossible to correct for ion‑suppression, extraction recovery, or instrument drift [1]. Using the parent‑drug deuterated standard Amisulpride-d5 (CAS 1216626-17-3) introduces different chromatographic retention, extraction efficiency, and ionization behaviour relative to the N-oxide metabolite, leading to systematic bias in metabolite quantification [2]. Only a stable‑isotope labeled analog that is structurally congruent with the N-oxide metabolite can co‑elute, share matrix effects, and generate distinct MRM transitions, which is the exact role fulfilled by Amisulpride-d5 N-Oxide.

Head-to-Head Evidence: Quantified Differentiation of Amisulpride-d5 N-Oxide Against Closest Analogs


+5.03 Da Mass Shift Versus Unlabeled Amisulpride N-Oxide Permits Unambiguous MRM Channel Selection

The molecular weight of Amisulpride-d5 N-Oxide is 390.51 g/mol (monoisotopic mass 390.1985 Da) [1], compared with 385.48 g/mol (monoisotopic mass 385.1671 Da) for unlabeled Amisulpride N-Oxide (CAS 71676-01-2) . The resulting mass increment of +5.03 Da arises from five deuterium substitutions (²H vs ¹H) on the ethyl group attached to the pyrrolidine N-oxide nitrogen. In a triple‑quadrupole instrument, this shift translates into distinct Q1 precursor ions (m/z 390.2 vs. 385.2) and, following a common fragmentation pathway that retains the labeled ethyl‑d5 moiety, distinct product ions suitable for selected reaction monitoring (SRM) without cross‑talk.

LC-MS/MS Isotope Dilution Metabolite Quantification

Deuterium Enrichment ≥98 Atom % D Minimizes Spectral Cross-Contribution in Isotope-Dilution Assays

Amisulpride-d5 N-Oxide is manufactured to a deuterium incorporation level of ≥98 atom % excess D at the five labeled positions, consistent with the specifications of pharmacopeial-grade deuterated reference standards [1]. In contrast, unlabeled amisulpride N-oxide contains 0% deuterium. The high isotopic enrichment ensures that the residual unlabeled fraction (≤2%) contributes negligibly to the analyte signal in the IS channel, maintaining a linear response across a typical calibration range of 1–2000 ng/mL.

Isotopic Purity Stable Isotope Labeling Method Accuracy

Identical Chromatographic Retention to Unlabeled Amisulpride N-Oxide Eliminates Matrix Effect Discrepancies

Because deuterium substitution does not alter the physicochemical properties governing reversed‑phase retention, Amisulpride-d5 N-Oxide co‑elutes with unlabeled Amisulpride N-Oxide within a retention window of ≤0.02 min under typical HPLC conditions (C18 column, acetonitrile/0.1% formic acid gradient) [1]. This co‑elution is critical for isotope‑dilution internal standardization: it exposes the IS to the same matrix components and ion‑suppression zone as the analyte. By contrast, Amisulpride-d5 (parent drug, CAS 1216626-17-3) lacks the N-oxide functionality, elutes at a different organic‑phase composition, and therefore may not track metabolite‑specific matrix effects [2].

Co-elution Matrix Effect Correction Ion Suppression

Pre-Validated for Forced-Degradation and Photostability Studies, Reducing Method-Development Time

Amisulpride-d5 N-Oxide is explicitly supplied for use in forced degradation studies and Abbreviated New Drug Application (ANDA) quality control applications, as stated by the manufacturer [1]. Amisulpride N-Oxide has been identified as the principal photodegradation product of amisulpride upon exposure to UV radiation [2]. The availability of a deuterated analog of this exact degradant allows laboratories to implement a single IS‑spiked method for both identification and quantification of the N-oxide impurity in photostability chambers, without the need to independently synthesize and characterize a deuterated internal standard.

Forced Degradation Photostability ANDA Filing

Optional Pharmacopeial Traceability (USP/EP) Provides a Direct Link to Compendial Standards

The manufacturer offers optional traceability of Amisulpride-d5 N-Oxide against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards, contingent on feasibility [1]. This traceability pathway is absent for unlabeled amisulpride N-oxide reference standards sold as impurities, which are typically not bridged to a deuterated compendial standard. Establishing a documented chain of traceability to a pharmacopeial monograph is an explicit expectation of ICH Q7 and regional GMP guidelines for reference standards used in commercial batch release testing.

Pharmacopeial Traceability Quality Control Regulatory Compliance

Primary Procurement-Relevant Application Scenarios for Amisulpride-d5 N-Oxide (1794756-15-2)


Quantitative Bioanalysis of Amisulpride N-Oxide in Human Plasma for Pharmacokinetic and Therapeutic Drug Monitoring Studies

The +5 Da mass shift and co‑elution with the unlabeled metabolite make Amisulpride-d5 N-Oxide the optimal internal standard for LC‑MS/MS methods quantifying amisulpride N-oxide in plasma. The high isotopic purity (≥98 atom % D) supports an LLOQ as low as 0.5–1.0 ng/mL, meeting regulatory sensitivity requirements for pharmacokinetic profiling and therapeutic drug monitoring [1].

Forced Degradation (Photostability) and Impurity Profiling for ANDA and DMF Submissions

Because amisulpride N-oxide is the principal photodegradation product, the deuterated analog directly enables isotope‑dilution quantification of this impurity in ICH Q1B photostability studies. Pre‑characterized and optionally traceable to USP/EP, it accelerates ANDA method validation and reduces the risk of regulatory queries on impurity quantification [2].

Environmental Fate Monitoring: Quantification of Amisulpride N-Oxide in Surface Water and Wastewater

Amisulpride N-oxide has been detected as a micropollutant in river water and wastewater effluents. Use of Amisulpride-d5 N-Oxide as an isotope‑labeled surrogate standard allows accurate compensation of matrix effects in complex environmental samples, enabling reliable environmental risk assessment at ng/L levels [3].

Metabolite-Specific Pharmacokinetic Studies Differentiating Parent Drug from N-Oxide Disposition

Unlike the parent‑drug IS Amisulpride-d5, the N-oxide IS tracks the exact extraction recovery and ionization of the metabolite, enabling separate, unbiased determination of amisulpride N-oxide pharmacokinetic parameters (Cmax, AUC, t½) without cross‑interference from the parent drug channel [4].

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